molecular formula C10H8N2S B593816 2H-thiazino[2,3-a]benzimidazole CAS No. 128952-60-3

2H-thiazino[2,3-a]benzimidazole

Katalognummer: B593816
CAS-Nummer: 128952-60-3
Molekulargewicht: 188.248
InChI-Schlüssel: OSHRMSIYJKYTPX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2H-[1,2]Thiazino[2,3-a]benzimidazole is a heterocyclic compound that combines the structural features of both thiazine and benzimidazole. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The unique arrangement of nitrogen and sulfur atoms within its structure imparts distinctive chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2H-[1,2]Thiazino[2,3-a]benzimidazole typically involves the cyclocondensation of benzimidazole-2-thione with 1,3-dibromopropane in the presence of a base such as triethylamine. The reaction is carried out in refluxing ethanol, leading to the formation of the desired heterocyclic scaffold . Another method involves the use of 1,3-dichloropropane or bis(chloromethyl)dimethylsilane under similar conditions .

Industrial Production Methods

While specific industrial production methods for 2H-[1,2]Thiazino[2,3-a]benzimidazole are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes can be applied. These methods often involve optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity.

Wirkmechanismus

The mechanism of action of 2H-[1,2]Thiazino[2,3-a]benzimidazole is not fully elucidated, but it is believed to involve interactions with various molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. For example, some derivatives have been identified as inhibitors of specific enzymes, such as factor IXa .

Vergleich Mit ähnlichen Verbindungen

2H-[1,2]Thiazino[2,3-a]benzimidazole can be compared with other similar heterocyclic compounds, such as:

The uniqueness of 2H-[1,2]Thiazino[2,3-a]benzimidazole lies in its specific arrangement of atoms and the resulting chemical reactivity and biological activity, making it a valuable compound for further research and development.

Eigenschaften

CAS-Nummer

128952-60-3

Molekularformel

C10H8N2S

Molekulargewicht

188.248

IUPAC-Name

2H-thiazino[2,3-a]benzimidazole

InChI

InChI=1S/C10H8N2S/c1-2-5-9-8(4-1)11-10-6-3-7-13-12(9)10/h1-6H,7H2

InChI-Schlüssel

OSHRMSIYJKYTPX-UHFFFAOYSA-N

SMILES

C1C=CC2=NC3=CC=CC=C3N2S1

Synonyme

2H-[1,2]Thiazino[2,3-a]benzimidazole(9CI)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.